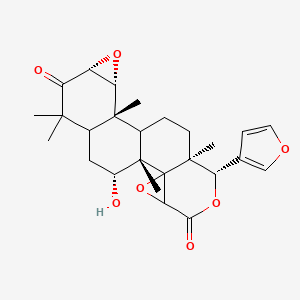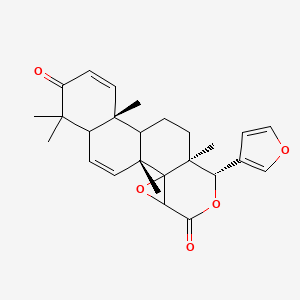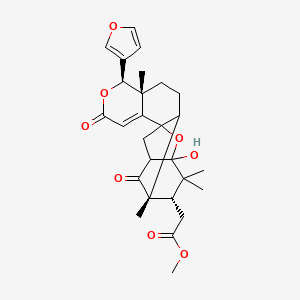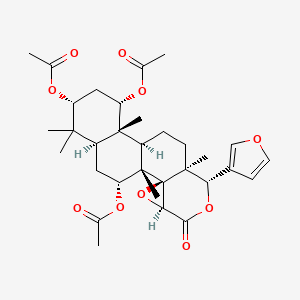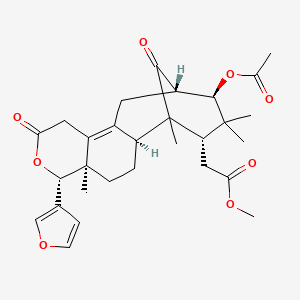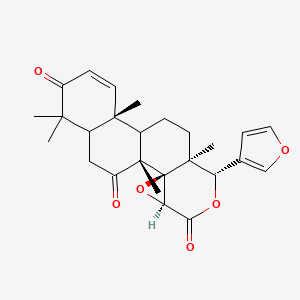
Deacetoxy-7-oxogedunin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. DEACETOXY-7-OXOGEDUNIN has been studied for its potential therapeutic properties, including anti-inflammatory, anti-malarial, and triglyceride-reducing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: DEACETOXY-7-OXOGEDUNIN can be isolated from the seed oil of Carapa guianensis through a series of extraction and purification steps. The process typically involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: The yield and purity of the compound can be optimized by adjusting the extraction and purification parameters .
Chemical Reactions Analysis
Types of Reactions: DEACETOXY-7-OXOGEDUNIN undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled laboratory conditions to study the compound’s reactivity and potential modifications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
- Gedunin
- Epoxyazadiradione
- 7-Deacetoxy-7α-Hydroxygedunin
- Andirolide H
- 6α-Hydroxygedunin
DEACETOXY-7-OXOGEDUNIN stands out due to its potent biological activities and potential therapeutic applications, making it a unique and valuable compound for further research and development.
Properties
Molecular Formula |
C26H30O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(1R,2R,4S,7S,8S,12S)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15,19-trione |
InChI |
InChI=1S/C26H30O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3/t15?,16?,19-,20+,23+,24-,25-,26+/m0/s1 |
InChI Key |
PMISPNORJONCHB-DKBZVKCESA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@]4(C=CC(=O)C(C4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





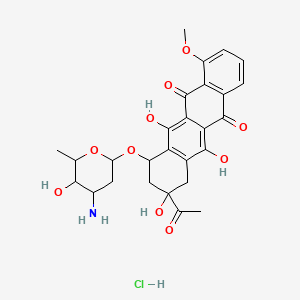
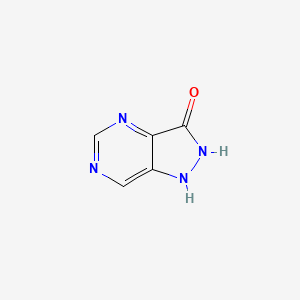
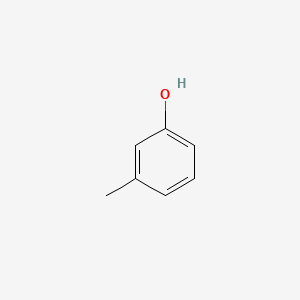
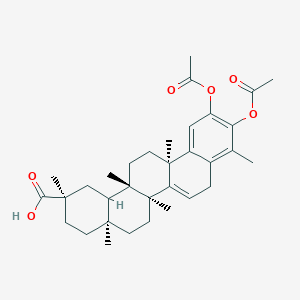
![methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-14-hydroxy-8-methoxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadeca-8,10-dien-16-yl]acetate](/img/structure/B10754240.png)
